(3S,5R)-adamantane-1,4-diol
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Overview
Description
(3S,5R)-adamantane-1,4-diol is a chiral diol derived from adamantane, a polycyclic hydrocarbon known for its rigid and highly symmetrical structure. The adamantane framework is composed of three fused cyclohexane rings in a chair conformation, which imparts significant stability and unique chemical properties to its derivatives. This compound is characterized by hydroxyl groups attached to the first and fourth carbon atoms, with specific stereochemistry at the third and fifth positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-adamantane-1,4-diol typically involves the functionalization of adamantane. One common method is the hydroxylation of adamantane using oxidizing agents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions. The reaction proceeds through the formation of an intermediate diol, which is then isolated and purified.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to ensure high yield and enantiomeric purity. Catalysts such as chiral ligands or enzymes can be employed to achieve the desired stereochemistry. The process may also include steps for the separation and purification of the product to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-adamantane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: The diol can be reduced to form adamantane using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of adamantane
Substitution: Formation of halogenated adamantane derivatives
Scientific Research Applications
(3S,5R)-adamantane-1,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a scaffold in drug design and development due to its rigid structure and ability to interact with biological targets.
Medicine: Explored for its antiviral and anticancer properties, as well as its potential use in the treatment of neurodegenerative diseases.
Industry: Utilized in the production of high-performance polymers and materials with enhanced thermal and mechanical properties.
Mechanism of Action
The mechanism of action of (3S,5R)-adamantane-1,4-diol involves its interaction with specific molecular targets and pathways. Its rigid structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The hydroxyl groups can form hydrogen bonds with amino acid residues, enhancing binding affinity and specificity. The compound may also influence cellular pathways by altering the conformation of target proteins or interfering with signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
(3R,5S)-adamantane-1,4-diol: The enantiomer of (3S,5R)-adamantane-1,4-diol with similar chemical properties but different biological activity.
Adamantane-1,3-diol: A diol with hydroxyl groups at the first and third positions, exhibiting different reactivity and applications.
Adamantane-1,2-diol: A diol with hydroxyl groups at the first and second positions, used in different synthetic and industrial processes.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its rigid adamantane framework provides stability and resistance to degradation, making it a valuable compound in various applications. The specific arrangement of hydroxyl groups allows for selective interactions with molecular targets, enhancing its potential in drug design and development.
Properties
CAS No. |
73346-81-3 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(3S,5R)-adamantane-1,4-diol |
InChI |
InChI=1S/C10H16O2/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-9,11-12H,1-5H2/t6?,7-,8+,9?,10? |
InChI Key |
AUKWRHADVIQZRJ-ALPUWHEMSA-N |
Isomeric SMILES |
C1[C@@H]2CC3(C[C@@H](C2O)CC1C3)O |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3O)O |
Origin of Product |
United States |
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